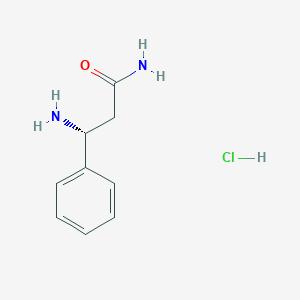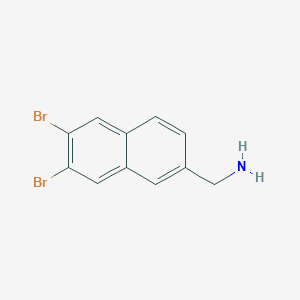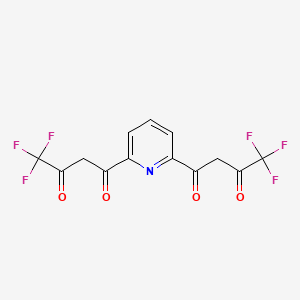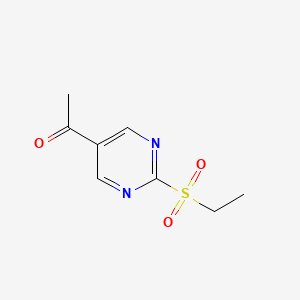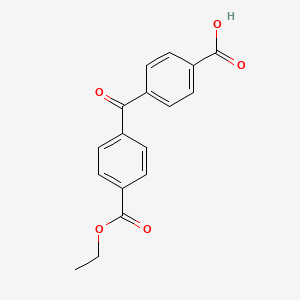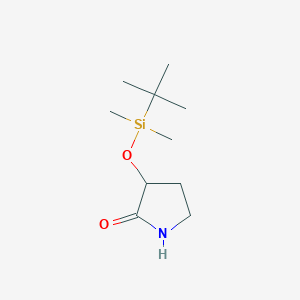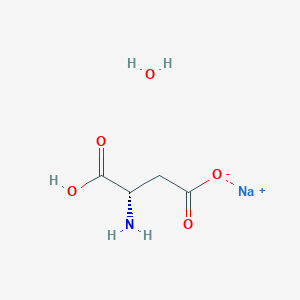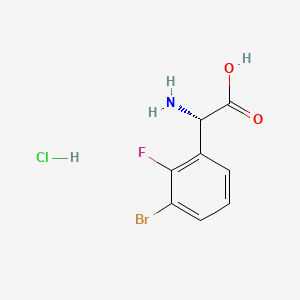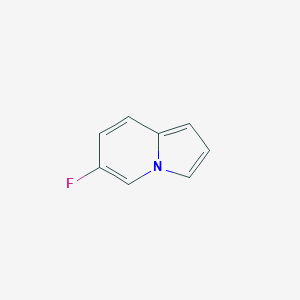
6-Fluoroindolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoroindolizine is a fluorinated derivative of indolizine, a nitrogen-containing heterocycle. Indolizine and its derivatives have garnered significant attention due to their potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the 1,3-dipolar cycloaddition of difluoro-substituted pyridinium ylides with dimethyl maleate or fumaronitrile, followed by dehydrofluorination and dehydrogenation . This method yields 3-Fluoroindolizines as final products .
Industrial Production Methods: Industrial production of 6-Fluoroindolizine may involve large-scale synthesis using similar cycloaddition reactions, optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoroindolizine undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and other metal oxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the indolizine ring .
Wissenschaftliche Forschungsanwendungen
6-Fluoroindolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Its unique structure makes it a valuable probe for studying biological processes and interactions.
Medicine: this compound derivatives have shown potential as anticancer, antibacterial, and antifungal agents.
Wirkmechanismus
The mechanism of action of 6-Fluoroindolizine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins and enzymes, leading to its biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Vergleich Mit ähnlichen Verbindungen
Indole: A structurally similar compound with a nitrogen-containing heterocycle.
Pyridine: Another nitrogen-containing heterocycle with similar reactivity.
Indolizine Derivatives: Various derivatives with different substituents, such as 3-Fluoroindolizine.
Uniqueness: 6-Fluoroindolizine stands out due to the presence of the fluorine atom, which enhances its chemical stability, reactivity, and biological activity. This makes it a valuable compound for a wide range of applications, from drug development to material science .
Eigenschaften
Molekularformel |
C8H6FN |
|---|---|
Molekulargewicht |
135.14 g/mol |
IUPAC-Name |
6-fluoroindolizine |
InChI |
InChI=1S/C8H6FN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H |
InChI-Schlüssel |
XTDCCZJSHJSJTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=C(C=CC2=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


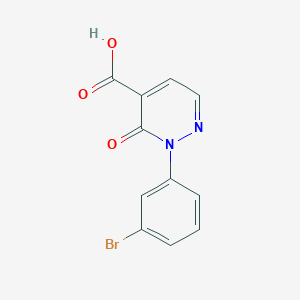

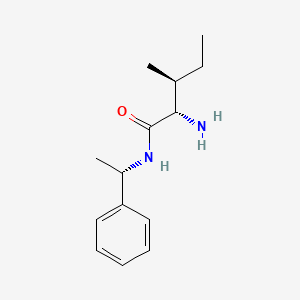
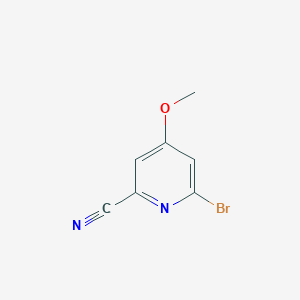
![5-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13655486.png)
